molecular formula C15H12BrNO B5086709 (E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one

(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one

Cat. No.: B5086709
M. Wt: 302.16 g/mol
InChI Key: JMPGKTNBGCAWBH-ZHACJKMWSA-N
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Description

(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a bromoaniline group attached to a phenylprop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one typically involves the reaction of 2-bromoaniline with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

    Step 1: Dissolve 2-bromoaniline in an appropriate solvent (e.g., dichloromethane).

    Step 2: Add pyridine to the solution to act as a base.

    Step 3: Slowly add cinnamoyl chloride to the reaction mixture while maintaining reflux conditions.

    Step 4: After the reaction is complete, cool the mixture and extract the product using a suitable solvent.

    Step 5: Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromoanilino)-1-phenylprop-2-en-1-one
  • (E)-3-(2-chloroanilino)-1-phenylprop-2-en-1-one
  • (E)-3-(2-fluoroanilino)-1-phenylprop-2-en-1-one

Uniqueness

(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-11-10-15(18)12-6-2-1-3-7-12/h1-11,17H/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPGKTNBGCAWBH-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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